molecular formula C20H21N5OS B2549864 N-(pyridin-2-ylmethyl)-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-3-carboxamide CAS No. 1105232-74-3

N-(pyridin-2-ylmethyl)-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-3-carboxamide

Cat. No.: B2549864
CAS No.: 1105232-74-3
M. Wt: 379.48
InChI Key: MBZVOJRGXGODAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(pyridin-2-ylmethyl)-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C20H21N5OS and its molecular weight is 379.48. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Anticancer Activity

N-(pyridin-2-ylmethyl)-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-3-carboxamide and its derivatives have been synthesized and evaluated for their potential anticancer activities. For instance, compounds synthesized from iminodiacetic acid with various amines, including pyridin-2-ylmethanamine and thiophen-2-ylmethanamine, showed good anticancer activity against several cancer cell lines, such as breast, lung, colon, ovary, and liver cancers, upon screening at a concentration of 10 μM (Kumar, S., Kumar, N., Roy, P., & Sondhi, S., 2013).

Anti-angiogenic and DNA Cleavage Activities

Novel derivatives containing the pyridin-3-yl and pyrimidin-2-yl moieties have demonstrated significant anti-angiogenic and DNA cleavage activities. These activities are crucial for their potential as anticancer agents, indicating their ability to block blood vessel formation in vivo and exhibit cytotoxic effects through DNA interaction. The presence of electron-donating and withdrawing groups on the phenyl ring side chain has been suggested to influence their potency as anticancer agents (Kambappa, V., Chandrashekara, G. K., Rekha, N. D., Shivaramu, P. D., & Palle, K., 2017).

Analgesic and Antiparkinsonian Activities

The synthesis of thiopyrimidine, pyrane, pyrazoline, and thiazolopyrimidine derivatives from 2-chloro-6-ethoxy-4-acetylpyridine has led to compounds with promising analgesic and antiparkinsonian activities. These activities were comparable to standard drugs like Valdecoxib® and Benzatropine®, highlighting their potential therapeutic applications in treating pain and Parkinson's disease (Amr, A., Maigali, S., & Abdulla, M. M., 2008).

Design and Synthesis of Mycobacterium tuberculosis GyrB Inhibitors

Thiazole-aminopiperidine hybrid analogues have been designed and synthesized as novel inhibitors of Mycobacterium tuberculosis GyrB. One of the promising compounds showed significant activity against all tests, including Mycobacterium smegmatis GyrB ATPase assay and Mycobacterium tuberculosis DNA gyrase super coiling assay, indicating its potential as an antituberculosis agent (Jeankumar, V. U., Renuka, J., Santosh, P., Soni, V., Sridevi, J., Suryadevara, P., Yogeeswari, P., & Sriram, D., 2013).

Properties

IUPAC Name

N-(pyridin-2-ylmethyl)-1-(6-thiophen-2-ylpyridazin-3-yl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5OS/c26-20(22-13-16-6-1-2-10-21-16)15-5-3-11-25(14-15)19-9-8-17(23-24-19)18-7-4-12-27-18/h1-2,4,6-10,12,15H,3,5,11,13-14H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBZVOJRGXGODAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NN=C(C=C2)C3=CC=CS3)C(=O)NCC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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